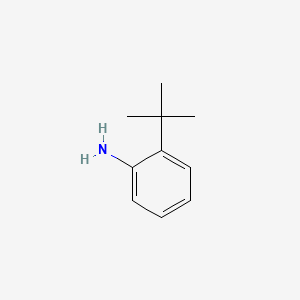

2-tert-Butylaniline

Beschreibung

Significance and Research Context of 2-tert-Butylaniline

This compound, also known by synonyms such as 2-(1,1-dimethylethyl)aniline and o-tert-butylaniline, is a clear pale yellow to red-brown liquid with the molecular formula C₁₀H₁₅N. sigmaaldrich.com Its primary significance in a research context stems from the steric hindrance provided by the tert-butyl group. smolecule.com This structural feature influences the compound's reactivity and selectivity in chemical reactions, making it a valuable building block in organic synthesis.

The compound serves as a crucial intermediate in the production of a variety of fine chemicals, including dyes, pigments, pharmaceuticals, and agrochemicals. google.com In the realm of materials science, the incorporation of this compound into polymer structures has been shown to enhance thermal stability and mechanical strength. researchgate.net Specifically, the introduction of the bulky tert-butyl group can improve the optical transparency and gas separation performance of polyimide films. researchgate.netresearchgate.net

The amino group in this compound allows it to participate in a wide array of chemical transformations, such as oxidation, reduction, and substitution reactions. It is particularly noted for its use in chemo- and regioselective copper-catalyzed cross-coupling reactions for the amination of 2-chlorobenzoic acids. sigmaaldrich.comchemicalbook.com The unique steric and electronic properties conferred by its structure make it an important reagent for developing complex organic molecules and new materials.

Historical Perspective of this compound Research

Historically, the synthesis of this compound has been approached through several key methods. The primary routes that have been traditionally employed include:

Reduction of the corresponding nitro compound: This involves the synthesis of 2-tert-butylnitrobenzene, which is then reduced to form this compound. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) has been a common approach for this reduction.

Friedel-Crafts alkylation of aniline (B41778): This method involves the direct alkylation of aniline with an alkylating agent such as isobutene or methyl tert-butyl ether (MTBE) in the presence of an acid catalyst. google.com However, these processes often faced challenges with selectivity, leading to mixtures of ortho- and para-substituted products (this compound and 4-tert-butylaniline), as well as N-alkylated byproducts. google.comresearchgate.net

Early research often focused on optimizing these synthetic routes to improve the yield and selectivity for the desired ortho-isomer. The use of various acid catalysts, including liquid acids and, later, solid acid catalysts, was a significant area of investigation to overcome issues like corrosion and catalyst separation associated with liquid acids. researchgate.net For instance, studies explored the use of modified solid acid catalysts like SiO₂/Al₂O₃ and acid-treated montmorillonite (B579905) to control the selectivity of the alkylation reaction.

Current Research Trends and Future Directions for this compound

Current research on this compound is expanding into more specialized and advanced applications, driven by the need for high-performance materials and complex molecular architectures.

Advanced Polymer Synthesis: A significant trend is the use of this compound in the synthesis of advanced polymers, particularly polyimides (PIs). Research has demonstrated that incorporating the bulky tert-butyl side groups can significantly enhance the optical transparency and gas separation capabilities of PI films without compromising their inherent thermal stability. researchgate.netmdpi.com For example, the synthesis of diamines derived from this compound has led to the creation of PI films with high transmittance in the visible light region and excellent thermal properties. mdpi.com

Catalysis and Organic Synthesis: In the field of organic synthesis, this compound continues to be a valuable tool. Its derivatives are being explored in the development of new catalytic systems. The steric hindrance of the tert-butyl group can be exploited to control the stereochemistry of reactions. Furthermore, research into more efficient and environmentally friendly synthesis methods for this compound itself is ongoing. This includes the development of novel catalysts, such as phosphotungstic acid (DTP)/HZSM-5, to improve the selectivity of the alkylation of aniline with agents like methyl tert-butyl ether. google.com

Medicinal Chemistry: In medicinal chemistry, derivatives of this compound are being investigated for their potential biological activities. For instance, it has been used as a key intermediate in the synthesis of potent and orally bioavailable CFTR potentiators for the treatment of cystic fibrosis. acs.org The structural modifications made possible by using this compound can enhance the binding affinity of molecules to biological targets.

Future research is likely to focus on further leveraging the unique properties of this compound to design novel functional materials, such as smart materials that respond to environmental stimuli. Additionally, its role as a precursor in the development of new pharmaceuticals and agrochemicals is expected to continue to be an active area of investigation.

Research Findings on this compound Synthesis

The synthesis of this compound has been a subject of extensive research, with various methods developed to optimize yield and selectivity. The following table summarizes key findings from different synthetic approaches.

| Synthesis Method | Alkylating Agent | Catalyst | Reaction Conditions | Aniline Conversion (%) | This compound Selectivity (%) |

| Friedel-Crafts Alkylation | Isobutene | SiO₂/Al₂O₃ (87:13) | 200 °C, 977 psi | 83.1 | 35.9 |

| Friedel-Crafts Alkylation | Methyl tert-butyl ether | DTP/HZSM-5 | 180-200 °C, 2-6 hours | 76.28 | 68.47 google.com |

| Friedel-Crafts Alkylation | Methyl tert-butyl ether | DTP/K10 montmorillonite clay | 175 °C | >84 (mono-alkylated products) | 53 researchgate.net |

| Friedel-Crafts Alkylation | tert-Butanol (B103910) | DTP/K10 montmorillonite clay | 150 °C | Not specified | Equal isomer distribution researchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-tert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIOZWYBDBVCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212439 | |

| Record name | 2-tert-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-tert-Butylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6310-21-0 | |

| Record name | 2-tert-Butylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6310-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006310210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6310-21-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-tert-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F46C9L299 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 2 Tert Butylaniline and Its Derivatives

Classical Synthesis Routes for 2-tert-Butylaniline

The traditional methods for producing this compound are well-established and widely used in the chemical industry.

Reduction of Corresponding Nitro Compounds

A principal route to this compound involves the reduction of 2-tert-butylnitrobenzene. google.com This method is valued for its high purity yield, often exceeding 95%. The process typically employs catalytic hydrogenation, with palladium on carbon (Pd/C) being a common catalyst. The reaction is generally carried out in an ethanol (B145695) solvent at temperatures ranging from 50 to 80°C. While this method provides a high-purity product, it necessitates the prior synthesis of the nitro precursor. An alternative approach involves the reaction of 2-nitrotoluene (B74249) with tert-butyl chloride, followed by the reduction of the resulting nitro compound. ontosight.ai

Recent advancements have introduced iron-catalyzed reductive amination as a more scalable and rapid alternative. Using an [Fe(salen)₂]-μ-oxo precatalyst with HBpin in acetonitrile (B52724), the conversion from the nitro compound to the amine can be achieved at room temperature in just 10 minutes. This method also demonstrates tolerance to various functional groups.

Ammoniation of tert-Butylbenzene (B1681246)

The ammoniation of tert-butylbenzene represents another classical pathway for the synthesis of this compound. google.comchemball.com This method is one of the three primary routes for its production. google.com

Friedel-Crafts Alkylation of Aniline (B41778)

The Friedel-Crafts alkylation of aniline is a significant and widely studied method for synthesizing this compound. google.comchemball.com This approach involves the reaction of aniline with an alkylating agent in the presence of an acid catalyst. However, a common challenge with this method is controlling regioselectivity, as it can yield a mixture of ortho and para isomers.

To enhance the ortho-selectivity of the Friedel-Crafts alkylation, a catalyst system composed of phosphotungstic acid (DTP) supported on HZSM-5 zeolite has been developed. google.com In this process, methyl tert-butyl ether (MTBE) serves as the alkylating agent. google.com The reaction typically occurs at temperatures between 180°C and 200°C. google.com The microporous structure of the HZSM-5 zeolite is believed to sterically hinder the reaction at the para position, thereby favoring the formation of the ortho-isomer, this compound.

This catalyst system offers high ortho-selectivity, ranging from 63% to 69%, and can be reused multiple times with minimal loss of activity. The optimal reaction conditions include a temperature range of 180-200°C and a reaction time of 2-6 hours. google.com The molar ratio of MTBE to aniline is also a critical parameter, with a ratio of ≥2:1 minimizing the formation of N-alkylation byproducts. google.com

Table 1: Alkylation of Aniline with MTBE using DTP/HZSM-5 Catalyst

| Parameter | Value | Reference |

| Catalyst | Phosphotungstic Acid (DTP)/HZSM-5 | google.com |

| Alkylating Agent | Methyl tert-Butyl Ether (MTBE) | google.com |

| Temperature | 180-200°C | google.com |

| Reaction Time | 2-6 hours | google.com |

| Ortho-Selectivity | 63-69% | |

| Aniline Conversion | 75-86% |

Another variation of the Friedel-Crafts alkylation employs isobutene as the alkylating agent with a silica-alumina (SiO2/Al2O3) catalyst. google.com In a continuous fixed-bed reactor system, this method has been shown to achieve an aniline conversion rate of 83.1%. google.com However, the selectivity for this compound is lower compared to the DTP/HZSM-5 system, at 35.9%. google.com The reaction is conducted at a temperature of 200°C and a pressure of 977 psi. google.com While modified solid acid catalysts like SiO2/Al2O3 have been developed to improve ortho-selectivity, they still present challenges in achieving high selectivity.

Table 2: Alkylation of Aniline with Isobutene using SiO2/Al2O3 Catalyst

| Parameter | Value | Reference |

| Catalyst | SiO2/Al2O3 (87:13 ratio) | google.com |

| Alkylating Agent | Isobutene | google.com |

| Temperature | 200°C | google.com |

| Pressure | 977 psi | google.com |

| Aniline Conversion | 83.1% | google.com |

| This compound Selectivity | 35.9% | google.com |

Alkylation with Methyl tert-Butyl Ether (MTBE) utilizing Phosphotungstic Acid (DTP)/HZSM-5 Catalyst

Advanced and Green Chemistry Approaches in this compound Synthesis

In response to the growing need for more sustainable chemical processes, research has focused on developing advanced and green chemistry approaches for the synthesis of this compound. These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One such approach is the use of solid acid catalysts, like zeolites and clays, to replace traditional liquid acid catalysts in Friedel-Crafts alkylation. researchgate.netcapes.gov.brresearchgate.net These solid catalysts are often more environmentally friendly, less corrosive, and can be more easily separated from the reaction mixture and reused. researchgate.netcapes.gov.brresearchgate.net For instance, dodecatungstophosphoric acid supported on K10 montmorillonite (B579905) clay (DTP/K10) has been investigated for the alkylation of aniline with MTBE and tert-butanol (B103910), showing good yields of mono-alkylated products. researchgate.netcapes.gov.brresearchgate.net

Catalytic hydrodechlorination (HDC) is another innovative and green technique being explored. scientific.net This method can transform chlorinated waste streams into valuable products. For example, the hydrodehalogenation of 4-tert-butyl-1-chloro-2-nitrobenzene (B1354411) over a Raney nickel catalyst has been studied to produce 3-tert-butylaniline. scientific.net

Furthermore, mechanochemical synthesis, which uses mechanical energy to drive chemical reactions, offers a solvent-free or solvent-reduced alternative, aligning with the principles of green chemistry. ed.gov While specific applications to this compound synthesis are emerging, the Paal-Knorr reaction, a classic method for pyrrole (B145914) synthesis, is noted for its green characteristics as it only produces water as a byproduct. ed.gov

Chemo- and Regioselective Copper-Catalyzed Cross-Coupling Reactions

The sterically hindered nature of this compound makes it a valuable reactant in specialized coupling reactions. chemicalbook.comnbinno.com A notable application is its participation in the chemo- and regioselective copper-catalyzed cross-coupling for the amination of 2-chlorobenzoic acids. sigmaaldrich.com This method is highly effective, proceeding without the need for protecting the acid functionality, and works well with both electron-rich and electron-deficient aryl chlorides. sigmaaldrich.com The use of sterically hindered anilines, such as this compound and 2,6-dimethylaniline, has been successful, producing a variety of N-aryl anthranilic acid derivatives in high yields. sigmaaldrich.com

The reaction's mechanism involves this compound acting as a nucleophile, attacking the electrophilic center of the 2-chlorobenzoic acid substrate in the presence of a copper catalyst. sigmaaldrich.com This process demonstrates high regioselectivity, with the amination occurring specifically at the position of the chlorine atom.

Table 1: Copper-Catalyzed Amination of 2-Chlorobenzoic Acids with Anilines

| Aniline Reactant | Aryl Halide | Yield | Reference |

| This compound | 2-Chlorobenzoic Acid | Up to 99% | sigmaaldrich.com |

| 2,6-Dimethylaniline | 2-Chlorobenzoic Acid | High | sigmaaldrich.com |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step. This compound has been effectively employed in such reactions. A stereodivergent four-component Ugi reaction has been developed for the synthesis of C–N atropisomeric peptide analogues, which possess both central and axial chirality.

In this approach, this compound is reacted with an aldehyde, a carboxylic acid, and an isocyanide. acs.org The choice of solvent and reaction temperature was found to be crucial for the reaction's efficiency and stereoselectivity. Fluorinated alcohols, specifically 2,2,2-trifluoroethanol (B45653) (TFE), proved to be optimal solvents, leading to high yields and diastereoselectivity. By adjusting the reaction temperature, it is possible to selectively target either the syn or anti diastereoisomer from the same set of starting materials.

Table 2: Optimization of Diastereoselective Four-Component Ugi Reaction

| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (anti-isomer) | Diastereomeric Ratio (anti:syn) | Reference |

| Benzaldehyde | Benzoic Acid | tert-Butyl isocyanide | 2,2,2-TFE (0.5 M) | 92% | >95:5 | |

| Nicotinaldehyde | Benzoic Acid | Cyclohexylisocyanide | 2,2,2-TFE (0.5 M) | High | High | acs.org |

The study demonstrated that a variety of aromatic aldehydes, carboxylic acids, and isocyanides are well-tolerated, providing access to a diverse library of C–N atropisomeric amides in high yields and with excellent stereocontrol. acs.org

Green Synthesis Conditions for this compound Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Several methodologies have been developed for the synthesis of this compound derivatives under environmentally benign conditions.

One such approach is the allylation of anilines using a deep eutectic solvent (DES) composed of choline (B1196258) chloride and lactic acid. sigmaaldrich.com This method allows for the synthesis of derivatives like (E)-N-(1,3-Bis(4-bromophenyl)allyl)-2-(tert-butyl)aniline at room temperature without the need for metal catalysts, achieving a yield of over 95%. sigmaaldrich.com

Another green strategy involves the alkylation of aniline with methyl-tert-butyl ether (MTBE) or tert-butanol over solid acid catalysts, such as 20% (w/w) dodecatungstophosphoric acid/K10 montmorillonite clay (DTP/K10). researchgate.net This solvent-free process produces C-alkylated products, and under specific conditions (using MTBE at 175°C), it can achieve a selectivity of 53% for this compound. researchgate.net

Furthermore, the Paal-Knorr reaction, a classic method for pyrrole synthesis, has been adapted for green chemistry. nih.gov While a specific example uses 4-tert-butylaniline (B146146), the principle is applicable to its isomers. The reaction of an amine with 2,5-hexanedione (B30556) proceeds without any solvent or catalyst, offering benefits such as mild reaction conditions, short reaction times, and high atom economy. nih.gov

Table 3: Green Synthesis Approaches for Aniline Derivatives

| Reaction Type | Reactants | Catalyst/Medium | Conditions | Product | Yield/Selectivity | Reference |

| Allylation | This compound, (E)-1,3-bis(4-bromophenyl)prop-2-en-1-ol | Choline chloride/Lactic acid | Room Temperature | (E)-N-(1,3-Bis(4-bromophenyl)allyl)-2-(tert-butyl)aniline | >95% | sigmaaldrich.com |

| Alkylation | Aniline, MTBE | DTP/K10 Clay | 175°C, Solvent-free | This compound | 53% Selectivity | researchgate.net |

| Pyrrole Synthesis | 4-tert-Butylaniline, 2,5-Hexanedione | None | Solvent- and Catalyst-free | 1-(4-(tert-butyl)phenyl)-2,5-dimethyl-1H-pyrrole | Good | nih.gov |

Synthesis of Key this compound Derivatives for Research

N,N′-bis-(2-tert-butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides (Rotamers)

The rotational isomers (rotamers) of N,N′-bis-(2-tert-butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimide are of interest for their differing guest-inclusion abilities. scientificlabs.ie These compounds are synthesized by the reaction of this compound with naphthalene-1,4,5,8-tetracarboxylic dianhydride. scientificlabs.ie

The synthesis is typically carried out by heating the reactants in dimethylformamide (DMF) with acetic acid at 120 °C for several hours. scientificlabs.ie This procedure yields a mixture of the anti (1) and syn (2) rotamers. scientificlabs.ie The two isomers can then be separated and purified using conventional column chromatography on silica (B1680970) gel. scientificlabs.ie

Table 4: Synthesis of Naphthalene Diimide Rotamers

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| This compound | Naphthalene-1,4,5,8-tetracarboxylic dianhydride | DMF, Acetic Acid | 120 °C, 5 h | anti-isomer (1) | 35% | scientificlabs.ie |

| This compound | Naphthalene-1,4,5,8-tetracarboxylic dianhydride | DMF, Acetic Acid | 120 °C, 5 h | syn-isomer (2) | 30% | scientificlabs.ie |

Research has shown that the anti-rotamer is capable of including a wide variety of guest molecules within its crystal lattice, whereas the syn-rotamer does not exhibit this property under similar conditions, highlighting the crucial role of molecular conformation in host-guest chemistry. scientificlabs.ie

2,3-bis(2-tert-butylphenylimino)butane

2,3-bis(2-tert-butylphenylimino)butane is a diimine ligand that can be prepared from this compound. chemicalbook.com The synthesis involves the condensation reaction between this compound and 2,3-butanedione.

The reaction is performed in ethanol, using a catalytic amount of formic acid. This straightforward procedure results in the formation of the target diimine ligand in high yield. The crystal structure of this compound has been reported, revealing that the molecule has an inversion center and the deviation from a planar arrangement is attributed to steric factors and non-classical hydrogen bonds. A similar diimine, 1,2-bis[(2-tert-butylphenyl)imino]ethane, has also been synthesized by reacting this compound with glyoxal (B1671930) in methanol.

Table 5: Synthesis of 2,3-bis(2-tert-butylphenylimino)butane

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Yield | Reference |

| This compound (14 mmol) | 2,3-Butanedione (7 mmol) | Ethanol | Formic Acid (catalytic) | 88% |

Chelated Dehydroacetic Acid-Imine-Based Ligands

Chelated ligands based on dehydroacetic acid and imines are valuable in coordination chemistry and catalysis. A series of these ligands have been synthesized through the imine condensation reaction of dehydroacetic acid with various primary amines, including this compound.

The synthesis involves refluxing dehydroacetic acid with one equivalent of this compound in ethanol, with a small amount of formic acid acting as a catalyst. The resulting bidentate dehydroacetic acid-imine ligand (L¹H) is obtained in a moderate yield after purification by recrystallization. These ligands can then be reacted with organometallic compounds, such as trimethylaluminium (AlMe₃), to form the corresponding metal complexes, which have been studied for their catalytic activity in polymerization reactions.

Table 6: Synthesis of Dehydroacetic Acid-Imine Ligand (L¹H)

The structures of these ligands and their aluminum complexes have been thoroughly characterized using IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffractometry.

2-Bromo-N-(2-tert-butylphenyl)benzamide and Related Brominated Derivatives

The synthesis of 2-Bromo-N-(2-tert-butylphenyl)benzamide is typically achieved through the formation of an amide bond between this compound and a derivative of 2-bromobenzoic acid. A common and effective method involves activating the carboxylic acid, for instance by converting it to 2-bromobenzoyl chloride, often by using thionyl chloride (SOCl₂) or oxalyl chloride. This activated acyl chloride is then reacted with this compound. The reaction is generally conducted in an anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) and may include a base to neutralize the hydrochloric acid byproduct. nih.gov

Another documented approach is the direct bromination of N-(2-tert-butylphenyl)benzamide. This involves using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent, often at low temperatures to control selectivity and prevent side reactions. Research into related compounds has also highlighted the bromination of anilines using agents like tetrabutylammonium (B224687) tribromide (NBu₄Br₃) to selectively install bromine atoms. acs.org

| Parameter | Details | Source |

|---|---|---|

| Starting Materials | This compound and 2-bromobenzoic acid (or its acyl chloride) | |

| Activating Agent (for carboxylic acid) | Thionyl chloride (SOCl₂) or Oxalyl chloride | |

| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | |

| Conditions | Inert atmosphere; may require a base (e.g., triethylamine) | nih.gov |

| Purification | Column chromatography or recrystallization |

N²,N⁶-bis(2-tert-Butylphenyl)pyridine-2,6-dicarboxamide (H₂L⁴)

This NNN pincer-type ligand is synthesized through a condensation reaction. The process involves reacting pyridine-2,6-dicarbonyl dichloride with two equivalents of this compound. The reaction is typically carried out in acetonitrile with triethylamine (B128534) serving as a base to scavenge the HCl formed. The mixture is stirred at room temperature, and upon completion, the product is washed with ether and dried. This method has been reported to produce the target compound as a white solid with a yield of 80%. Characterization of the product was confirmed using various spectroscopic methods including ¹H NMR, ¹³C NMR, and FTIR.

| Parameter | Details | Source |

|---|---|---|

| Reactants | Pyridine-2,6-dicarbonyl dichloride, this compound | |

| Solvent | Acetonitrile | |

| Reagent | Triethylamine (base) | |

| Conditions | Room temperature stirring | |

| Yield | 80% | |

| Product Form | White solid |

2,6-Bis(1-((2-tert-butylphenyl)imino)ethyl)-pyridine

The synthesis of this bis(imino)pyridine ligand is accomplished via a templated condensation. The general procedure involves the reaction of 2,6-diacetylpyridine (B75352) with 2.4 equivalents of this compound. A key aspect of this synthesis is the use of zinc chloride (ZnCl₂) as a Lewis acid template, which pre-coordinates to the 2,6-diacetylpyridine. The reaction is conducted in glacial acetic acid and refluxed for approximately 40 minutes. Upon cooling, the product precipitates as a yellow solid, which can be filtered and washed with cold acetic acid. This methodology has been shown to produce the desired ligand with an 80% yield. The structure was confirmed by ¹H NMR spectroscopy.

| Parameter | Details | Source |

|---|---|---|

| Reactants | 2,6-diacetylpyridine, this compound | |

| Template | Zinc Chloride (ZnCl₂) | |

| Solvent | Glacial Acetic Acid | |

| Conditions | Reflux for 40 minutes | |

| Yield | 80% | |

| Product Form | Yellow precipitate |

Poly[(±)-2-sec-butylaniline] (PSBA) Nanofibers

Optically active nanofibers of Poly[(±)-2-sec-butylaniline] (PSBA) have been successfully produced through an in situ chemical oxidative polymerization technique. This method employs a racemic monomer, (±)-2-sec-butylaniline, which is polymerized in the presence of a chiral dopant, either (+)- or (−)-camphor sulfonic acid (HCSA). The polymerization is conducted at 0 °C with a monomer concentration of 0.025 M in a 1.5 M aqueous solution of HCSA.

The reaction is initiated with a small amount (2.5 mol %) of N-phenyl-p-phenylenediamine (NPPD) and uses ammonium (B1175870) peroxydisulfate (B1198043) (APS) as the oxidant. This specific set of conditions facilitates an enantioselective polymerization, resulting in optically active polymers. The resulting PSBA possesses a uniform nanofibrillar structure. Research findings indicate an average nanofiber diameter of 55 nm and a number average molecular weight of 4680 g/mol , as determined by scanning electron microscopy and gel permeation chromatography, respectively.

| Parameter | Details | Source |

|---|---|---|

| Monomer | (±)-2-sec-butylaniline (racemic) | |

| Polymerization Type | In situ chemical oxidative polymerization | |

| Chiral Dopant | (+)- or (−)-Camphor Sulfonic Acid (HCSA) | |

| Initiator | N-phenyl-p-phenylenediamine (NPPD) | |

| Oxidant | Ammonium Peroxydisulfate (APS) | |

| Temperature | 0 °C | |

| Reported Nanofiber Diameter | Average of 55 nm | |

| Reported Molecular Weight (Mn) | 4680 g/mol |

Iii. Spectroscopic and Computational Analysis of 2 Tert Butylaniline

Advanced Spectroscopic Characterization of 2-tert-Butylaniline and its Derivatives

Spectroscopic methods are fundamental to the analysis of this compound, offering a non-destructive means to probe its molecular framework.

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton NMR (¹H NMR) is instrumental in identifying the chemical environment of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, the tert-butyl group's protons characteristically appear as a singlet at approximately 1.3 ppm. The protons of the amino group (NH₂) and the aromatic ring also produce distinct signals that are crucial for confirming the compound's identity. For instance, in a study of related diarylamines, the chemical shifts of NH₂ protons in a derivative of this compound were observed, highlighting the influence of intramolecular hydrogen bonding. thieme-connect.com

Table 1: ¹H NMR Data for this compound and a Derivative

| Compound | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | tert-butyl CH₃ | ~1.3 |

| ortho-pyridyl-substituted aniline (B41778) IXa | NH₂ | 5.47 |

| para-pyridyl-substituted aniline IXb | NH₂ | 3.99 |

Data sourced from multiple research findings. thieme-connect.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The steric hindrance caused by the tert-butyl group influences the chemical shifts of the aromatic carbons. In a study evaluating electronic and steric interactions in aromatic amines, the ¹³C NMR chemical shifts were used to assess the electron-donating properties of the amino group, which are affected by ortho-substitution. mdpi.com The orientation of the amino group, influenced by the bulky tert-butyl substituent, can be correlated with the chemical shifts of the para-carbon atom in the benzene (B151609) ring. mdpi.com

Table 2: Selected ¹³C NMR Data for a this compound Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-4 (para to NH₂) | 124.72 |

Data from a study on N,N,2,6-tetramethylaniline, a related sterically hindered amine. mdpi.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 149.23, corresponding to its molecular formula, C₁₀H₁₅N. The fragmentation pattern observed in the mass spectrum provides further structural information. A common fragmentation involves the loss of a methyl radical (CH₃•) from the tert-butyl group, a characteristic feature of tert-butyl substituted aromatic compounds. researchgate.net The base peak in the mass spectrum of tert-butylamine, a related compound, is at m/z 58, resulting from the cleavage that forms a stable cation. pearson.com In the GC-MS analysis of this compound, the top peak is observed at m/z 134, with other significant peaks at m/z 149 and 106. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. Specifically, for this compound, asymmetric and symmetric N-H stretching vibrations are observed around 3488 and 3384 cm⁻¹, respectively. thieme-connect.com The presence of the aromatic ring is confirmed by C=C stretching vibrations at approximately 1600 cm⁻¹. The conformation of the IR spectrum is a key specification for this compound. avantorsciences.comthermofisher.comthermofisher.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Asymmetric Stretch | ~3488 |

| N-H | Symmetric Stretch | ~3384 |

| Aromatic C=C | Stretch | ~1600 |

Data compiled from various spectroscopic studies. thieme-connect.com

While not directly on this compound, studies on the closely related poly[2-(sec-butyl)aniline] (PSBA) provide insights into the electronic properties of such substituted polyanilines. The UV/Vis spectra of optically active PSBA nanofibers, prepared by enantioselective polymerization, reveal important information about their electronic transitions. nih.gov In its base form dispersed in deionized water, the nanofibers show an exciton (B1674681) band at 638 nm. nih.gov When in the salt form, two bands appear at 324 nm and 416 nm, which are associated with the benzenoid transition and a low-wavelength polaron band, respectively. nih.gov A broad absorption extending into the near-IR region suggests a delocalized polaron free-carrier tail, a characteristic of the highly expanded coil chain structure of the polymer nanofibers. nih.gov The solvent also plays a crucial role; for instance, in DMSO, the salt form of PSBA exhibits a polaron band at 785 nm, along with bands at 310 nm and 425 nm. acs.org

Table 4: UV/Vis Absorption Bands for Poly[2-(sec-butyl)aniline] Nanofibers

| Form | Solvent | Absorption Bands (nm) |

|---|---|---|

| Base | Deionized Water | 638 |

| Salt | Deionized Water | 324, 416, >800 |

| Salt | DMSO | 310, 425, 785 |

| Base | DMSO | 310, 610 |

Data from UV/Vis spectroscopic analysis of PSBA nanofibers. nih.govacs.org

1H NMR Studies

Infrared (IR) Spectroscopy

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating the molecular properties of this compound at an atomic level. Theoretical studies, particularly those employing quantum mechanical calculations, offer deep insights into the molecule's electronic structure, stability of different forms, and potential interactions, complementing experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been effectively applied to study the tautomerism and conformational stability of molecules derived from this compound.

Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. While this compound itself does not exhibit significant tautomerism, its derivatives, such as Schiff bases formed from its reaction with hydroxyl naphthaldehydes, can exist in tautomeric forms (e.g., imine-enamine). DFT calculations have been employed to assess these tautomeric equilibria. For instance, in a study of Schiff bases derived from this compound and hydroxyl naphthaldehydes, DFT calculations were used to support spectroscopic and crystallographic data. researchgate.net These calculations, performed both in the gas phase and with solvent effects incorporated, revealed a slight preference for the imine tautomers in solution. researchgate.net The calculations can determine the relative energies and, consequently, the stability of different tautomers. researchgate.netnih.gov For a Schiff base derivative of this compound, designated as compound 25 , DFT calculations at the B3LYP/6-311++G** level in DMSO showed the relative energies of the imine and enamine forms. researchgate.net

Computational studies on similar heterocyclic systems demonstrate that DFT is a reliable method for determining the most stable tautomeric forms in different environments (gas phase and solvents). nih.gov The stability of conformers, which are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is also amenable to DFT analysis. For derivatives of this compound, conformational analysis using quantum mechanical calculations can help identify the most stable, low-energy structures. researchgate.net

Table 1: Calculated Tautomeric Data for a Schiff Base of this compound This table presents theoretical data for 1-tert-butyl-2-(2-hydroxy-1-naphthylmethylene)aminobenzene, a Schiff base derived from this compound.

Data sourced from a computational study on Schiff base tautomerism. researchgate.net

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug design and understanding biological activity. For derivatives of this compound, molecular docking studies have been crucial in elucidating their potential as therapeutic agents.

The unique steric profile of the 2-tert-butyl group can enhance binding affinities to target enzymes, a key aspect in drug design. For example, a derivative of this compound was investigated as a cytostatic agent and tested against Disruptor of telomeric silencing 1-like (DOT1L), an enzyme implicated in some forms of leukemia. Docking studies suggested that the steric configuration of the tert-butyl group could promote favorable binding interactions within the enzyme's active site. The compound, named Dia2, demonstrated significant inhibition with an IC50 value of 4.7 nM, indicating potent anticancer activity in vitro.

In another example, theoretical evaluations of imidazole (B134444) derivatives for their potential interaction with a coronavirus (HCoV-NL63) were performed. biointerfaceresearch.comresearchgate.net Although this compound was not the final active compound, it can serve as a starting material or fragment in the synthesis of such derivatives. Molecular docking is used in these cases to predict how the synthesized molecules fit into the binding pocket of a target protein, such as the viral protease, and to estimate their binding affinity. biointerfaceresearch.commdpi.com These studies help in screening potential inhibitors and guiding the synthesis of more effective compounds. cdnsciencepub.com

Table 2: Example of Biological Activity from Docking-Informed Research This table highlights the inhibitory activity of a derivative developed from concepts involving substituted anilines.

Data sourced from research on the anticancer properties of this compound derivatives.

The tert-butyl group at the ortho position of the aniline ring is a defining feature of this compound, imparting significant steric hindrance. scbt.com This steric bulk profoundly influences the molecule's conformation and chemical reactivity.

The presence of the bulky tert-butyl group restricts the rotation around the C(aryl)-N bond and can influence the planarity of the molecule and its derivatives. This steric effect is critical in chemical reactions, where it can enhance selectivity. For instance, in copper-catalyzed cross-coupling reactions to form N-aryl anthranilic acids, this compound is an effective nucleophile despite its steric hindrance. nih.gov The conformational isomerism of the resulting products is a subject of investigation, with crystallographic analysis revealing distinct supramolecular structures influenced by the steric demands of the substituents. nih.gov

Studies on sterically hindered aromatic compounds have shown that the effects of bulky groups like tert-butyl can lead to unusual reaction pathways. cdnsciencepub.comresearchgate.net The conformation of the nitroso group in 2,4,6-tri-tert-butylnitrosobenzene (B1359800), for example, is forced into orthogonality with the aromatic ring due to the flanking tert-butyl groups, a stark contrast to less hindered analogues. researchgate.net This highlights how steric and conformational effects, originating from the tert-butyl substituent, dictate the chemical behavior of the molecule. cdnsciencepub.comresearchgate.net In derivatives like N-aryl diarylamines, the steric clash between the tert-butyl group and other parts of the molecule can create high rotational barriers, potentially leading to stable atropisomers (conformational isomers that are stable enough to be isolated). nih.gov

Table 3: Compounds Discussed in this Article

Iv. Reactivity and Reaction Mechanisms Involving 2 Tert Butylaniline

Amination Reactions

Chemo- and Regioselective Copper-Catalyzed Amination of 2-Chlorobenzoic Acids

2-tert-Butylaniline, a sterically hindered aniline (B41778), is a key reactant in the chemo- and regioselective copper-catalyzed cross-coupling amination of 2-chlorobenzoic acids. scbt.comsigmaaldrich.comcenmed.comscbt.com This reaction, a variation of the Ullmann condensation, is significant for its ability to form N-aryl anthranilic acid derivatives, which are precursors to important compounds like 9-chloro- and 9-bromoacridines and have applications as nonsteroidal anti-inflammatory drugs (NSAIDs). acs.orgnih.gov The process is notable for not requiring the protection of the acid functionality, which simplifies the synthetic route. acs.orgnih.gov

The reaction effectively proceeds with both electron-rich and electron-deficient aryl chlorides and anilines. acs.orgnih.gov Despite the steric hindrance posed by the tert-butyl group at the ortho position, this compound participates efficiently in the amination process. acs.orgnih.govscispace.com For instance, the reaction of 2-chlorobenzoic acid with this compound yields N-(2-tert-butylphenyl)anthranilic acid in high yields. nih.govscispace.com

Research has shown that a combination of copper (Cu) and copper(I) oxide (Cu₂O) as the catalytic system significantly improves the yield of the desired N-aryl anthranilic acid. acs.orgnih.gov The reaction conditions typically involve heating the reactants in a solvent like 2-ethoxyethanol (B86334) in the presence of a base such as potassium carbonate (K₂CO₃). acs.orgnih.gov

| Reactants | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Chlorobenzoic acid, this compound | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 86 | nih.gov |

Condensation Reactions

Formation of Imines and Schiff Bases

This compound readily undergoes condensation reactions with various aldehydes and ketones to form imines, also known as Schiff bases. sigmaaldrich.comlibretexts.org This reaction involves the nucleophilic addition of the primary amine group of this compound to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com The formation of the C=N double bond is a characteristic feature of these compounds. researchgate.net

The reaction is typically acid-catalyzed and reversible. libretexts.orglibretexts.org For example, this compound reacts with 2-hydroxy-1-naphthaldehyde (B42665) in ethanol (B145695) to produce 1-tert-butyl-2-(2-hydroxy-1-naphthylmethylene)aminobenzene with a high yield. researchgate.net Similarly, it can be used in the preparation of 2,3-bis(2-tert-butylphenylimino)butane. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

These imine derivatives are valuable intermediates in organic synthesis. For instance, iminopyridine-based ligands can be synthesized through the condensation of 2-pyridinecarboxaldehyde (B72084) and this compound. acs.org

| Aldehyde/Ketone Reactant | Product | Solvent | Yield (%) | Reference |

| 2-Hydroxy-1-naphthaldehyde | 1-tert-Butyl-2-(2-hydroxy-1-naphthylmethylene)aminobenzene | Ethanol | 88 | researchgate.net |

| 2-Pyridinecarboxaldehyde | Iminopyridine-based ligand | Dimethylformamide | - | acs.org |

Synthesis of Pyrazole (B372694) Derivatives

This compound serves as a precursor in the synthesis of various pyrazole derivatives. googleapis.commdpi.com Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and exhibit a wide range of pharmacological activities. echemcom.comnih.gov

One synthetic route involves the thermal condensation of this compound with other reagents. For example, a series of naphthyridine derivatives were prepared through chlorination followed by thermal condensation with this compound. mdpi.com Another approach involves the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with other molecules to form more complex structures. nih.gov

The synthesis of pyrazoles can also be achieved through a cyclocondensation reaction. For instance, the condensation of an α,β-ethylenic ketone with a hydrazine (B178648) derivative, followed by oxidation, yields the pyrazole ring. nih.govmdpi.com While direct synthesis from this compound and a 1,3-dicarbonyl compound is a common method for pyrazole formation, specific examples directly utilizing this compound in this manner were not prevalent in the searched literature. However, its role as a building block in more complex pyrazole-containing structures is established. nih.gov

Cross-Coupling Reactions

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate in palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. vulcanchem.com These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are crucial in the synthesis of pharmaceuticals and complex organic molecules. nih.govwikipedia.orgnumberanalytics.com

In the context of the Suzuki-Miyaura reaction, ligands derived from this compound have been utilized. nih.govresearchgate.net For example, an iminopyridine-based ligand, synthesized from the condensation of 2-pyridinecarboxaldehyde and this compound, was used to create a palladium(II) complex. acs.org This complex was then evaluated as a catalyst in the Suzuki-Miyaura cross-coupling of various aryl bromides with phenylboronic acid, demonstrating good to excellent yields. nih.gov

The Buchwald-Hartwig amination provides an alternative to copper-catalyzed methods for N-arylation. wikipedia.org While the searched results highlight the use of this compound in copper-catalyzed aminations, its participation in palladium-catalyzed Buchwald-Hartwig reactions is also a key area of its reactivity, enabling the formation of N-aryl bonds under different catalytic conditions. acs.orgnih.gov

| Reaction Type | Catalyst System | Reactants | Product | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(II) complex with iminopyridine ligand | Aryl bromides, Phenylboronic acid | Biaryl compounds | 89-98 | nih.gov |

Suzuki-Miyaura Cross-Coupling Reactions utilizing Palladium Complexes with NNN Pincer Type Ligands

This compound serves as a crucial building block for the synthesis of sophisticated ligands used in catalysis. Specifically, it has been used to construct NNN pincer-type ligands for palladium complexes, which exhibit high efficiency in Suzuki-Miyaura cross-coupling reactions.

Researchers have synthesized and characterized a novel palladium(II) complex, Acetonitrile-N²,N⁶-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamidopalladium(II), derived from this compound. The synthesis involves the reaction of this compound with pyridine-2,6-dicarbonyl dichloride to form the N²,N⁶-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamide ligand, followed by complexation with palladium. The crystal structure of the resulting palladium complex confirms a pincer-type coordination, stabilized by various intramolecular contacts.

The catalytic prowess of this complex was evaluated in the Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acid. The complex demonstrated exceptional activity, achieving nearly 100% conversion and yield in the reaction between 4-bromotoluene (B49008) and phenylboronic acid. Its effectiveness was also proven with sterically hindered substrates, where it catalyzed the reaction of 2-bromo-6-methoxynaphthalene (B28277) with phenylboronic acid to completion in a short time.

Table 1: Performance of Acetonitrile-N²,N⁶-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamidopalladium(II) in Suzuki-Miyaura Cross-Coupling

| Aryl Halide | Coupling Partner | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | ~100 | ~100 | |

| 2-Bromo-6-methoxynaphthalene | Phenylboronic acid | ~100 | up to 100 |

Cyclization and Annulation Reactions

The structural features of this compound make it a valuable substrate in reactions that form cyclic and heterocyclic systems.

Domino reactions, or cascade reactions, are highly efficient processes that form multiple chemical bonds in a single synthetic operation. This compound derivatives have been noted as subjects of study in palladium-catalyzed domino diarylation and annelation reactions. researchgate.net These complex transformations leverage the reactivity of the aniline moiety to construct polycyclic aromatic systems. Research in this area highlights the influence of components like carboxylate ligands on the efficiency and outcome of such annelation processes. researchgate.net

This compound is a precursor for a variety of heterocyclic compounds, including indoles and carbazoles. The synthesis of substituted carbazoles, which are important motifs in materials science and pharmaceuticals, can be achieved through intramolecular C-H amination reactions. In one study, a sulfilimine derived from an N-aryl-S,S-diphenylsulfilimine bearing a para-tert-butyl group on an adjacent aryl ring underwent efficient cyclization to form the corresponding tert-butyl-substituted carbazole (B46965) in excellent yield. nih.gov This transformation can be promoted by either blue light irradiation or rhodium catalysis, demonstrating a modern approach to carbazole synthesis. nih.gov

Furthermore, this compound is used to synthesize novel diamine monomers, such as 4,4'-(9H-fluorene-9,9-diyl)-bis(this compound), through condensation reactions. researchgate.net These specialized diamines are then polymerized with aromatic dianhydrides to produce polyimides. Polyimides are a class of high-performance polymers characterized by heterocyclic imide rings in their backbone, and the incorporation of the this compound structure imparts enhanced solubility to the resulting polymers. researchgate.net

Domino Annulation Reactions

Derivatization and Functionalization

The aromatic ring and amino group of this compound allow for a range of derivatization and functionalization reactions.

The bromination of this compound is an example of an electrophilic aromatic substitution reaction. The amino group is a strong activating group and is ortho-, para-directing. The tert-butyl group at one ortho position sterically hinders reaction at that site. Consequently, bromination is expected to occur at the C4 (para) and C6 (ortho) positions.

Standard reagents for the bromination of anilines include molecular bromine (Br₂) and N-bromosuccinimide (NBS), often in solvents like acetic acid or dichloromethane (B109758). commonorganicchemistry.com Studies on the bromination of the isomeric 4-tert-butylaniline (B146146) have shown that reaction conditions can be tuned to favor either mono- or di-brominated products. researchgate.net For this compound, electrophilic attack would yield a mixture of 4-bromo-2-tert-butylaniline, 6-bromo-2-tert-butylaniline, and 4,6-dibromo-2-tert-butylaniline, with the product ratios depending on the stoichiometry and reaction conditions.

Table 2: Potential Products from the Bromination of this compound

| Product Name | Position of Bromine | Reference (for existence of compound) |

|---|---|---|

| 4-Bromo-2-tert-butylaniline | C4 (para) | |

| 6-Bromo-2-tert-butylaniline | C6 (ortho) | |

| 4,6-Dibromo-2-tert-butylaniline | C4, C6 | N/A |

The amino group of this compound readily undergoes N-acylation with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-aryl amides. This reaction converts the basic amino group into a neutral amide functionality. The synthesis of N-(2-tert-butylphenyl)acetamide is a straightforward example of this transformation, where this compound is treated with acetyl chloride or acetic anhydride. lookchem.com The resulting amide is a known pharmaceutical intermediate. lookchem.com The steric bulk of the ortho-tert-butyl group does not prevent the acylation of the nitrogen atom. Various other complex amides have also been synthesized from this compound, demonstrating the versatility of this reaction for building more complex molecules. molport.commolport.com

Table 3: Examples of Acylated this compound Derivatives

| Product Name | Acylating Moiety | Reference |

|---|---|---|

| N-(2-tert-butylphenyl)acetamide | Acetyl | lookchem.com |

| N-(2-tert-butylphenyl)-2-(4-propanoylphenoxy)acetamide | 2-(4-propanoylphenoxy)acetyl | molport.com |

| N-(2-tert-butylphenyl)-N-{2-[(cyclopropylcarbamoyl)amino]ethyl}acetamide | Acetyl (on a substituted ethylamine (B1201723) chain) | molport.com |

Preparation of N-Aryl Peptide Analogues

The steric hindrance provided by the tert-butyl group in this compound is instrumental in the synthesis of specialized N-aryl peptide analogues, particularly those exhibiting atropisomerism—a form of stereoisomerism arising from restricted rotation around a single bond. A notable application is in the stereodivergent multicomponent synthesis of C–N atropisomeric peptide analogues. rsc.orgrsc.org This approach utilizes a four-component Ugi reaction, combining an ortho-substituted aniline like this compound, an aldehyde, a carboxylic acid, and an isocyanide in a single step to create complex products with both central and axial chirality. rsc.org

The reaction's efficiency and stereoselectivity are highly dependent on the conditions. For instance, using 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent at room temperature has proven effective, yielding products in high yields and with excellent diastereoselectivity. rsc.org By modifying the reaction components, a diverse library of peptide analogues can be generated. For example, reacting this compound with various aldehydes, carboxylic acids, and isocyanides allows for the synthesis of a range of complex amides. rsc.org

Some of these novel C–N atropisomeric peptide scaffolds have demonstrated significant biological activity, including inhibitory effects against Mycobacterium tuberculosis, with different atropisomers showing distinct levels of activity. rsc.org

Table 1: Examples of N-Aryl Peptide Analogue Synthesis using this compound rsc.orgrsc.org

| Aniline | Aldehyde | Carboxylic Acid | Isocyanide | Product Configuration | Yield | Diastereomeric Ratio (d.r.) |

| This compound | Benzaldehyde | Benzoic Acid | tert-Butyl Isocyanide | anti | 92% | >95:5 |

| This compound | Benzaldehyde | Benzoic Acid | tert-Butyl Isocyanide | syn | 95% | 92:8 |

| This compound | Nicotinaldehyde | Benzoic Acid | Cyclohexyl Isocyanide | anti | 78% | >95:5 |

| This compound | Nicotinaldehyde | 2-Naphthoic Acid | Cyclohexyl Isocyanide | anti | 81% | >95:5 |

Note: The 'anti' configuration is typically achieved at room temperature, while the 'syn' configuration is favored at elevated temperatures (e.g., 110 °C).

Mechanistic Investigations

Understanding the mechanisms behind reactions involving this compound is crucial for controlling product formation and optimizing synthetic strategies. Investigations have focused on stereocontrol, the role of catalyst components, and the behavior of reactive intermediates.

The stereochemical outcome of the multicomponent reaction to form N-aryl peptide analogues is a classic example of kinetic versus thermodynamic control. rsc.orgucalgary.calibretexts.org The diastereoselectivity can be switched by simply varying the reaction temperature. rsc.org

Kinetic Control : At lower temperatures, such as room temperature, the reaction is under kinetic control. ucalgary.ca This means the major product formed is the one that is generated the fastest, which corresponds to the reaction pathway with the lower activation energy. libretexts.orglibretexts.org In the Ugi reaction with this compound, the anti-diastereoisomer is the kinetic product, forming rapidly and with high selectivity. rsc.orgrsc.org Under these conditions, the reaction is effectively irreversible because the molecules lack the energy to revert to the starting materials. ucalgary.calibretexts.org

Thermodynamic Control : At elevated temperatures (e.g., 110 °C), the system has enough energy to overcome the activation barriers for both the forward and reverse reactions. ucalgary.calibretexts.org This establishes an equilibrium, and the composition of the product mixture is determined by the relative thermodynamic stability of the products. libretexts.org The syn-diastereoisomer of the peptide analogue is thermodynamically more stable than the anti isomer. Therefore, heating the reaction mixture, or even heating the isolated kinetic (anti) product, leads to the formation of the syn isomer as the major product. rsc.orgrsc.org

Detailed experimental and computational studies have been employed to interrogate this mechanism, confirming that temperature variation allows for a stereodivergent process where either the kinetic or thermodynamic product can be selectively targeted from the same set of starting materials. rsc.orgrsc.org

Palladium-catalyzed reactions are fundamental in C–N bond formation, and the choice of ligands and additives, such as carboxylates, is critical to their success. nih.govresearchgate.net While specific studies detailing the role of carboxylate ligands in reactions with this compound are part of a broader field of investigation, the principles are widely applicable to the amination reactions it undergoes. nih.govnih.govnsf.govacs.org

Palladium catalysts are often used as palladium carboxylates (e.g., palladium(II) acetate, Pd(OAc)₂), or in conjunction with carboxylic acids or their salts as additives. nih.govresearchgate.net The nature of the carboxylate can profoundly influence the reaction's efficiency. For example, in certain cross-coupling reactions, switching from Pd(OAc)₂ to other palladium carboxylates like palladium(II) pivalate (B1233124) (Pd(OCOt-Bu)₂) can significantly decrease the yield. nih.gov

The carboxylate can participate in several steps of the catalytic cycle. In some proposed mechanisms, a carboxylate anion, such as pivalate, can react with an alkylpalladium(II) intermediate. nih.gov This can lead to a subsequent C–H abstraction via a concerted metalation-deprotonation (CMD) pathway, which is a key step in many C–H functionalization reactions, ultimately affording the desired product through reductive elimination. nih.gov The development of new phosphine (B1218219) ligands is also crucial, as they work in concert with the palladium source and other additives to suppress side reactions and stabilize catalytic intermediates. nih.govnih.gov

The formation of this compound can be achieved through deoxygenation reactions that proceed via highly reactive nitrenoid intermediates, also known as aryl nitrenes. nih.govcdnsciencepub.comresearchgate.net The deoxygenation of sterically hindered nitrosoaromatics, such as 2,5-di-tert-butylnitrosobenzene, with reagents like triethylphosphite provides a clear example of this pathway. cdnsciencepub.comresearchgate.net

The reaction of 2,5-di-tert-butylnitrosobenzene yields a complex mixture of products, with 2,5-di-tert-butylaniline (B182394) being one of them. cdnsciencepub.comresearchgate.net The proposed mechanism involves the formation of a 2,5-di-tert-butylphenyl nitrenoid. This reactive species can then undergo several competing reactions:

Hydrogen Abstraction : The nitrene can abstract hydrogen atoms from the solvent or other molecules to form the corresponding aniline (2,5-di-tert-butylaniline). cdnsciencepub.com

Dimerization : Two nitrene molecules can dimerize to form the corresponding azo compound (2,5,2',5'-tetra-tert-butylazobenzene). cdnsciencepub.com

Reaction with Reagent : The nitrene can react with the deoxygenating agent, for example, triethylphosphite, to form a phosphoramidate. cdnsciencepub.com

The product distribution is influenced by steric and electronic factors. For instance, the deoxygenation of the more sterically crowded 2,4,6-tri-tert-butylnitrosobenzene (B1359800) yields different major products compared to 2,5-di-tert-butylnitrosobenzene, highlighting the role of steric hindrance in directing the reaction pathways of the intermediate nitrenoid. cdnsciencepub.comresearchgate.net More modern methods achieve the generation of aryl nitrenes from the corresponding nitroarenes under catalytic conditions, further expanding the synthetic utility of these intermediates. nih.gov

Table 2: Products from the Deoxygenation of 2,5-di-tert-Butylnitrosobenzene with Triethylphosphite cdnsciencepub.com

| Product | Structure | Yield (Run 1) | Yield (Run 2) |

| Diethyl N-(2,5-di-tert-butylphenyl)phosphoramidate | C₁₄H₂₃N-P(=O)(OEt)₂ | 30% | 35% |

| N-(2,5-di-tert-butylphenyl)-tert-butyl-α-2-(5-tert-butylpyridyl)nitrone | Complex Nitrone | 28% | 29% |

| 2,5-di-tert-Butylaniline | C₁₄H₂₃N | 17% | 13% |

| 2,5,2',5'-Tetra-tert-butylazobenzene | (C₁₄H₂₂)N=N(C₁₄H₂₂) | 6% | 3% |

V. Catalytic Applications of 2 Tert Butylaniline and Its Derivatives

Ligand Design in Organometallic Catalysis

The strategic incorporation of 2-tert-butylaniline into ligand frameworks allows for the fine-tuning of the steric and electronic properties of metal catalysts.

Sterically Hindered Aniline (B41778) Ligands

This compound is a prime example of a sterically hindered aniline. sigmaaldrich.comsigmaaldrich.com This steric bulk is instrumental in creating a well-defined coordination sphere around a metal center, which can prevent catalyst deactivation pathways such as dimerization and can influence the regioselectivity and stereoselectivity of catalytic reactions. The tert-butyl group can create a unique steric environment that, for instance, enables moderate enantioselectivity in certain asymmetric catalytic reactions. Ligands derived from this compound are employed in various transition-metal catalyzed reactions, including cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com For example, it participates in chemo- and regioselective copper-catalyzed cross-coupling for the amination of 2-chlorobenzoic acids. sigmaaldrich.comsigmaaldrich.com The steric hindrance provided by the tert-butyl group is also beneficial in enhancing the selectivity of these reactions.

α-Diimine Nickel(II) and Palladium(II) Complexes

α-Diimine ligands, synthesized through the condensation of a dicarbonyl compound with an aniline, are a significant class of ligands in organometallic chemistry. When this compound is used in the synthesis of these ligands, the resulting α-diimine ligands possess significant steric bulk that influences the catalytic activity of their nickel(II) and palladium(II) complexes.

For instance, an iminopyridine-based ligand was synthesized from the condensation reaction of 2-pyridinecarboxaldehyde (B72084) and this compound. nih.govtdl.org Similarly, an acenaphthene-based α-diimine ligand was prepared from the reaction of acenaphthoquinone and this compound. nih.govtdl.org The resulting nickel(II) and palladium(II) complexes of these ligands have been investigated for their catalytic performance in Suzuki-Miyaura cross-coupling reactions. nih.gov The steric attributes of these complexes, imparted by the 2-tert-butylphenyl groups, were found to correlate with the reaction outcomes. nih.gov

| Ligand Precursor 1 | Ligand Precursor 2 | Metal Salt | Resulting Complex Type | Application |

| 2-Pyridinecarboxaldehyde | This compound | NiCl₂(DME) | α-Diimine Nickel(II) | Suzuki-Miyaura Cross-Coupling |

| Acenaphthoquinone | This compound | PdCl₂ | α-Diimine Palladium(II) | Suzuki-Miyaura Cross-Coupling |

Table 1: Examples of α-Diimine Metal Complexes Derived from this compound and their Applications. nih.govtdl.org

NNN Pincer Type Ligands in Palladium Catalysis

NNN pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, creating a highly stable complex. The incorporation of this compound derivatives into the structure of NNN pincer ligands can significantly impact the catalytic activity of their palladium complexes.

For example, NNN pincer ligands have been synthesized by reacting pyridine-2,6-dicarbonylchloride with substituted anilines, including this compound. semanticscholar.org The resulting palladium complexes have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions. semanticscholar.org The presence of the bulky tert-butyl group on the aniline fragment can accelerate the oxidative addition step in the catalytic cycle. semanticscholar.org In a comparative study, a palladium complex containing a ligand derived from this compound showed good conversion and high yields in the coupling of various aryl bromides with phenylboronic acid. semanticscholar.org

In other research, bis-pincer palladium complexes have been developed for studying electronic communication between metal centers. rsc.org While not directly focused on catalysis, the synthesis of these complexes involved the use of tert-butylaniline in the initial steps to create diarylamine precursors. rsc.org

Iron-Based Catalysts for Polymerization

Ligands derived from this compound have been successfully employed in the development of iron-based catalysts for olefin polymerization. The steric hindrance provided by the 2-tert-butylphenyl groups on the ligand framework is crucial for controlling the polymerization activity and the properties of the resulting polymer.

Pyridine bis(imine) ligands, prepared by the condensation of 2,6-diacetylpyridine (B75352) with this compound, have been used to synthesize iron(II) complexes. academie-sciences.fr These complexes, when activated with a cocatalyst such as methylaluminoxane (B55162) (MAO), are active for the polymerization of ethylene. academie-sciences.fr The catalytic activity and the molecular weight of the polyethylene (B3416737) produced are influenced by the steric nature of the ligand. For instance, an iron catalyst with a 2-tert-butylphenyl substituted ligand was compared to one with a 2,6-dimethylphenyl substituted ligand. The catalyst with the less bulky methyl substitution showed higher activity, suggesting that the steric bulk of the tert-butyl group can significantly modulate the catalyst's performance.

| Ligand Precursors | Metal Salt | Cocatalyst | Application | Key Finding |

| 2,6-Diacetylpyridine, this compound | FeCl₂ | Methylaluminoxane (MAO) | Ethylene Polymerization | Steric bulk of the ligand influences catalytic activity and polymer properties. academie-sciences.fr |

Table 2: Iron-Based Polymerization Catalyst Derived from this compound.

Asymmetric Catalysis

The development of chiral catalysts for enantioselective transformations is a major focus in modern organic synthesis. Derivatives of this compound have emerged as important components in the design of chiral ligands and catalysts for asymmetric reactions.

Enantioselectivity in Transition Metal-Catalyzed Reactions

The steric bulk of the 2-tert-butylphenyl group is a key feature in achieving enantioselectivity in certain transition metal-catalyzed reactions. The restricted rotation around the C-N bond in N-aryl compounds derived from this compound can lead to atropisomerism, a source of chirality.

A notable application is in the palladium-catalyzed enantioselective 5-endo-hydroaminocyclization of 2-(tert-butyl)-N-(2-ethynylphenyl)anilines. researchgate.net In the presence of a chiral palladium catalyst, such as one containing the (R)-SEGPHOS ligand, these substrates cyclize to form optically active N-C axially chiral N-(2-tert-butylphenyl)indole derivatives in good yields. researchgate.net The enantioselectivity of this reaction is highly dependent on the steric bulk of the ortho-substituent on the aniline ring, highlighting the critical role of the tert-butyl group. researchgate.net

Furthermore, this compound has been used in the Paal-Knorr reaction to produce axially chiral arylpyrroles with moderate enantioselectivity when a chiral phosphoric acid catalyst is employed. acs.orgsnnu.edu.cn The introduction of a Lewis acid co-catalyst was found to improve the enantioselectivity of this transformation. acs.orgsnnu.edu.cn

| Reaction | Substrate | Catalyst System | Product | Enantioselectivity |

| 5-endo-hydroaminocyclization | 2-(tert-butyl)-N-(2-ethynylphenyl)anilines | (R)-SEGPHOS-PdCl₂ | N-C axially chiral N-(2-tert-butylphenyl)indoles | Good yields and enantioselectivity. researchgate.net |

| Paal-Knorr Reaction | 1,4-Diketones and this compound | Chiral Phosphoric Acid / Fe(OTf)₃ | Axially chiral arylpyrroles | Moderate to good enantioselectivity. acs.orgsnnu.edu.cn |

Table 3: Applications of this compound Derivatives in Enantioselective Catalysis.

Role as a Catalyst or Co-catalyst

Friedel-Crafts Reactions (General)

The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds, involves the alkylation or acylation of an aromatic ring. cerritos.edu This electrophilic aromatic substitution is traditionally catalyzed by strong Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids. cerritos.educhemcess.com However, the use of aniline and its derivatives in these reactions presents challenges. The lone pair of electrons on the amino group can react with the Lewis acid catalyst, leading to the formation of a salt. This deactivates the catalyst and places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards further electrophilic substitution. libretexts.org

Despite these challenges, this compound and its derivatives play a significant role in Friedel-Crafts reactions, not typically as the primary catalyst, but often as a substrate whose inherent properties influence the reaction's course and selectivity. The sterically bulky tert-butyl group at the ortho position provides significant steric hindrance. This steric hindrance can be exploited to control the regioselectivity of alkylation, directing incoming electrophiles to specific positions on the aromatic ring and limiting overalkylation. cerritos.edu

In the synthesis of this compound itself via Friedel-Crafts alkylation of aniline, the choice of catalyst and reaction conditions is crucial to favor the formation of the ortho-isomer over the para-isomer. Traditional methods using aluminum chloride often result in a mixture of isomers. However, research has shown that using specific solid acid catalysts, such as certain zeolites or phosphotungstic acid on a clay support, can improve the selectivity for this compound. For instance, using 20% (w/w) dodecatungstophosphoric acid on K10 montmorillonite (B579905) clay (DTP/K10) for the alkylation of aniline with methyl tert-butyl ether (MTBE) at 175°C resulted in a mono-alkylated product yield of over 84%, with a selectivity of 53% for this compound. researchgate.net

Furthermore, derivatives of this compound can be synthesized via Friedel-Crafts type reactions. For example, 2-haloaniline derivatives can be alkylated under Friedel-Crafts conditions to produce compounds like 4-alkyl-2-haloanilines. google.com In these cases, a protonic acid like sulfuric acid or a Lewis acid such as anhydrous aluminum chloride is used as the catalyst. google.com The electron-withdrawing effect of the halogen at the ortho position can make the reaction difficult, but it is still a viable synthetic route. google.com

While this compound itself is not typically the catalyst, the principles of Friedel-Crafts reactions are central to its synthesis and the synthesis of its derivatives. The catalyst's role is to generate a carbocation from an alkylating agent (like an alkyl halide or an alcohol), which then acts as the electrophile. cerritos.eduyoutube.com The aromatic ring of the aniline derivative then attacks this electrophile, leading to substitution. libretexts.org The reaction is often complicated by the possibility of N-alkylation competing with the desired C-alkylation. Reaction parameters such as temperature and the molar ratio of reactants are optimized to favor C-alkylation. For instance, in the synthesis of this compound using MTBE as the alkylating agent, an optimal temperature range is 180–200°C to minimize N-alkylation and catalyst deactivation.